ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an ethyl group, an amino group, and two cyano groups attached to an ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate can be synthesized through the reaction of ethyl formimidate with 2-amino-1,2-dicyanoethene. The reaction typically involves the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the desired product . The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various types of chemical reactions, including:
Cyclization: This compound can cyclize to form imidazole derivatives under basic conditions.
Substitution: It can participate in nucleophilic substitution reactions, particularly with amines and hydrazines.
Condensation: The compound can react with carbonyl compounds to form Schiff bases.
Common Reagents and Conditions
Bases: Sodium ethoxide, triethylamine
Solvents: Ethanol, ethyl acetate
Conditions: Reflux, room temperature
Major Products Formed
Imidazoles: Formed through cyclization reactions
Schiff Bases: Formed through condensation with carbonyl compounds
Scientific Research Applications
Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds such as imidazoles and pyrimidines.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its reactivity with nucleophiles and electrophiles. The amino and cyano groups play a crucial role in its reactivity, allowing it to form various derivatives through cyclization and condensation reactions. The molecular targets and pathways involved are primarily related to its ability to form stable heterocyclic structures, which can interact with biological molecules and enzymes .
Comparison with Similar Compounds
Similar Compounds
N-(2-amino-1,2-dicyanovinyl)formamidrazone: Similar in structure and reactivity, used in the synthesis of imidazoles.
Ethyl cyanoformate: Shares the cyano group and is used in similar condensation reactions.
Uniqueness
Ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is unique due to its combination of an ethyl group with amino and cyano functionalities, which provides a versatile platform for various chemical transformations. Its ability to undergo cyclization to form imidazole derivatives sets it apart from other similar compounds.
Properties
IUPAC Name |
ethyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-2-12-5-11-7(4-9)6(10)3-8/h5H,2,10H2,1H3/b7-6-,11-5? |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAKHKSLIDJTOKC-VEAKALIJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=NC(=C(C#N)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC=N/C(=C(/C#N)\N)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.